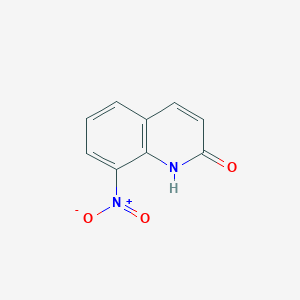
8-Nitroquinolin-2(1H)-one
Cat. No. B1296478
Key on ui cas rn:
7461-12-3
M. Wt: 190.16 g/mol
InChI Key: LPIFZNBFLQNYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06441017B1
Procedure details


Methyl 2-acetamido-3-nitrocinnamate, as described above in Step B, (5.76 g, 21.8 mmol) was dissolved in 3 N aqueous HCl (220 mL) and the solution was heated at reflux for 72 hours, cooled, neutralized with NaHCO3 and extracted with CH2Cl2 (3×). The combined organic extracts were dried over Na2SO4, filtered and concentrated in vacuo, to yield the above-titled compound.
Name
Methyl 2-acetamido-3-nitrocinnamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C([NH:4][C:5]1[C:16]([N+:17]([O-:19])=[O:18])=[CH:15][CH:14]=[CH:13][C:6]=1[CH:7]=[CH:8][C:9](OC)=[O:10])(=O)C.C([O-])(O)=O.[Na+]>Cl>[N+:17]([C:16]1[CH:15]=[CH:14][CH:13]=[C:6]2[C:5]=1[NH:4][C:9](=[O:10])[CH:8]=[CH:7]2)([O-:19])=[O:18] |f:1.2|
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 72 hours
|
|
Duration
|
72 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with CH2Cl2 (3×)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1C=CC=C2C=CC(NC12)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
